5-methyl-7-phenyl-N-(pyridin-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
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Description
The compound “5-methyl-7-phenyl-N-(pyridin-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide” is a heterocyclic compound . Heterocyclic compounds are cyclic compounds with at least two different elements as atoms of ring members . In the five-membered aromatic azole chain, triazole compounds containing two carbon and three nitrogen atoms are readily capable of binding in the biological system with a variety of enzymes and receptors and thus show versatile biological activities .
Synthesis Analysis
The synthesis of such compounds often involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The structures of the newly synthesized compounds are established based on their spectral data, elemental analyses, and alternative synthetic routes whenever possible .Scientific Research Applications
Synthesis and Chemical Properties
The compound , due to its complex chemical structure, is involved in various synthesis processes of heterocyclic compounds. For instance, Haiza et al. (2000) described the alkylation process of similar pyrimidine derivatives, which can be used to synthesize various compounds like thiazolo and triazolo pyrimidines (Haiza et al., 2000). Similarly, Zheng et al. (2014) discussed the synthesis of biologically important 1,2,4-triazolo[1,5-a]pyridines using related compounds, emphasizing the method's efficiency and high yields (Zheng et al., 2014).
Potential Biological and Pharmacological Applications
Several studies have explored the potential biological and pharmacological applications of compounds with similar structures. For instance, Titova et al. (2019) investigated the tuberculostatic activity of structural analogs, highlighting their potential as antituberculous agents (Titova et al., 2019). Rahmouni et al. (2016) synthesized novel pyrazolopyrimidine derivatives for evaluation as anticancer and anti-5-lipoxygenase agents, demonstrating the versatility of such compounds in medical research (Rahmouni et al., 2016).
Supramolecular Chemistry
Fonari et al. (2004) described the use of pyrimidine derivatives in supramolecular chemistry, specifically in the formation of hydrogen-bonded supramolecular assemblies. This highlights the compound's relevance in advanced chemical engineering and materials science (Fonari et al., 2004).
properties
IUPAC Name |
5-methyl-7-phenyl-N-pyridin-2-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6O/c1-12-15(17(25)23-14-9-5-6-10-19-14)16(13-7-3-2-4-8-13)24-18(22-12)20-11-21-24/h2-11,16H,1H3,(H,19,23,25)(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOSVTXOHOZNSFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC=N2)N1)C3=CC=CC=C3)C(=O)NC4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-7-phenyl-N-(pyridin-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
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